4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol
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Overview
Description
4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with 4-chlorobenzaldehyde under acidic conditions to form an intermediate imidazo[1,2-a]pyridine. This intermediate is then further reacted with 4-chlorophenylamine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in an organic solvent like dichloromethane.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features.
Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.
Benzimidazole: A structurally similar compound with a benzene ring fused to an imidazole ring.
Uniqueness
4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of chloro and phenol groups enhances its potential as a versatile scaffold in drug development .
Properties
Molecular Formula |
C19H13Cl2N3O |
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Molecular Weight |
370.2 g/mol |
IUPAC Name |
4-[6-chloro-3-(4-chloroanilino)imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C19H13Cl2N3O/c20-13-3-6-15(7-4-13)22-19-18(12-1-8-16(25)9-2-12)23-17-10-5-14(21)11-24(17)19/h1-11,22,25H |
InChI Key |
MPNLGWHSBCBXMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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